1-Methyl-2-propenylmagnesium chloride

Catalog No.
S1899515
CAS No.
21969-32-4
M.F
C4H7ClMg
M. Wt
114.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-propenylmagnesium chloride

CAS Number

21969-32-4

Product Name

1-Methyl-2-propenylmagnesium chloride

IUPAC Name

magnesium;but-1-ene;chloride

Molecular Formula

C4H7ClMg

Molecular Weight

114.86 g/mol

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

XQAMFOKVRXJOGD-UHFFFAOYSA-M

SMILES

C[CH-]C=C.[Mg+2].[Cl-]

Canonical SMILES

C[CH-]C=C.[Mg+2].[Cl-]

1-Methyl-2-propenylmagnesium chloride (MPMC) is an organometallic compound, specifically a Grignard reagent. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. MPMC finds use as a nucleophilic reagent in organic synthesis []. Its key feature is the presence of a terminal alkene (C=C) functional group along with a reactive magnesium center.

Due to the presence of the nucleophilic magnesium center, MPMC can react with various carbonyl compounds (compounds containing a carbon-oxygen double bond, C=O) to form new carbon-carbon bonds. This makes MPMC a valuable building block for the synthesis of complex organic molecules [, ].

Here are some specific examples of its applications in scientific research:

  • Synthesis of Alkenes: MPMC can react with aldehydes and ketones to form new alkenes with an additional carbon atom. This reaction is known as the homologation reaction [].
  • Synthesis of Alcohols: MPMC can be quenched with water or a protic solvent (a solvent that can donate a proton) to form primary alcohols. This reaction allows for the introduction of a hydroxyl group (OH) at a specific position in a molecule [].
  • Synthesis of Other Functional Groups: MPMC can also be used as a starting material for the synthesis of other functional groups, such as epoxides and amines, through further reactions [].

1-Methyl-2-propenylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C4_4H7_7ClMg and a molecular weight of approximately 114.86 g/mol. This compound is notable for its role as an allylating reagent, which facilitates the formation of homoallylic alcohols through nucleophilic addition reactions. It appears as a colorless to light yellow liquid and has a boiling point of 67 °C and a density of 0.917 g/mL at 25 °C .

As a Grignard reagent, 1-methyl-2-propenylmagnesium chloride readily reacts with various electrophiles. Key reactions include:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, reacting with aldehydes yields secondary alcohols, while reacting with ketones produces tertiary alcohols.
  • Allylation: This reagent can be used for the allylation of various substrates, leading to the formation of homoallylic alcohols .
  • Coupling Reactions: It can participate in coupling reactions with halides or other electrophilic species to form larger organic molecules.

1-Methyl-2-propenylmagnesium chloride is typically synthesized through the reaction of 1-methyl-2-propenyl chloride with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

1 Methyl 2 propenyl chloride+Mgether1 Methyl 2 propenylmagnesium chloride\text{1 Methyl 2 propenyl chloride}+\text{Mg}\xrightarrow{\text{ether}}\text{1 Methyl 2 propenylmagnesium chloride}

This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard formation .

1-Methyl-2-propenylmagnesium chloride has several applications in organic synthesis:

  • Synthesis of Alcohols: It is primarily used in the preparation of homoallylic alcohols, which are valuable intermediates in organic chemistry.
  • Pharmaceutical Chemistry: This compound can be utilized in the synthesis of complex pharmaceutical agents and natural products.
  • Material Science: It may also find applications in polymer chemistry and materials science due to its reactivity .

Interaction studies involving 1-methyl-2-propenylmagnesium chloride focus on its reactivity with various electrophiles and substrates. Due to its highly reactive nature, it is crucial to conduct these studies under controlled conditions to assess its behavior in different chemical environments. The interactions often lead to significant transformations that are useful in synthetic organic chemistry.

Several compounds share similarities with 1-methyl-2-propenylmagnesium chloride, particularly within the category of Grignard reagents and allylating agents. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Allylmagnesium bromideC3_3H5_5BrMgCommonly used for similar allylation reactions
Benzylmagnesium chlorideC7_7H7_7ClMgUtilized for aromatic substitutions
Prop-2-enylmagnesium bromideC4_4H7_7BrMgAnother allylating agent with slightly different reactivity

Uniqueness: 1-Methyl-2-propenylmagnesium chloride stands out due to its specific structure that allows for selective allylation reactions, making it particularly useful for synthesizing complex molecules that require precise functionalization.

Hydrogen Bond Acceptor Count

2

Exact Mass

114.0086696 g/mol

Monoisotopic Mass

114.0086696 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

Explore Compound Types